molecular formula C19H26O B14593856 {[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene CAS No. 61634-53-5

{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene

Cat. No.: B14593856
CAS No.: 61634-53-5
M. Wt: 270.4 g/mol
InChI Key: PUJHKDGRMNTUIV-UHFFFAOYSA-N
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Description

{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene is a complex organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with dimethyl groups and a butoxy group linked to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene typically involves multiple steps, starting with the preparation of the cyclohexadiene derivative. This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by selective methylation. The butoxy group is introduced via an etherification reaction, where the appropriate alcohol reacts with an alkyl halide under basic conditions. Finally, the benzene ring is attached through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated or nitrated benzene derivatives

Scientific Research Applications

{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in reaction mechanism studies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • {[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene
  • {[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}toluene
  • {[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}phenol

Properties

CAS No.

61634-53-5

Molecular Formula

C19H26O

Molecular Weight

270.4 g/mol

IUPAC Name

1,3-dimethyl-3-(4-phenylmethoxybutyl)cyclohexa-1,4-diene

InChI

InChI=1S/C19H26O/c1-17-9-8-13-19(2,15-17)12-6-7-14-20-16-18-10-4-3-5-11-18/h3-5,8,10-11,13,15H,6-7,9,12,14,16H2,1-2H3

InChI Key

PUJHKDGRMNTUIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C=CC1)(C)CCCCOCC2=CC=CC=C2

Origin of Product

United States

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